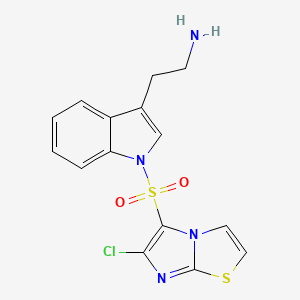
Ticolubant
Overview
Description
Ticolubant is a small molecule drug that acts as a leukotriene B4 receptor antagonist. It has a high affinity for the human neutrophil leukotriene B4 receptor, with a dissociation constant of 0.78 nanomolar. This compound blocks leukotriene B4-induced calcium ion migration with an inhibitory concentration of 6.6 ± 1.5 nanomolar and exhibits topical anti-inflammatory activity in a mouse model of skin inflammation .
Scientific Research Applications
Ticolubant has been extensively studied for its anti-inflammatory properties. It has shown potential in treating immune system diseases and skin and musculoskeletal diseases. In particular, this compound has been investigated for its efficacy in treating psoriasis and other inflammatory conditions . Additionally, it has been used in research to understand the role of leukotriene B4 in various biological processes and to develop new therapeutic strategies targeting leukotriene B4 receptors .
Mechanism of Action
Future Directions
The future directions of Ticolubant are not clear as its global highest R&D status is discontinued .
Relevant Papers There are 2 literatures (medical) associated with this compound . One of them is titled "Formation and Protein Binding of the Acyl Glucuronide of a Leukotriene B4 Antagonist (SB-209247): Relation to Species Differences in Hepatotoxicity" .
Preparation Methods
The synthesis of Ticolubant involves multiple steps, starting from commercially available precursors. One of the synthetic routes includes the reaction of a pyridine derivative with a dichlorophenyl thioether in the presence of a base, followed by further functional group modifications to achieve the final product . The reaction conditions typically involve the use of solvents like tetrahydrofuran and methanol, with lithium hydroxide as a base, and the reactions are carried out at ambient temperature for extended periods .
Chemical Reactions Analysis
Ticolubant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the thioether.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring or the phenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Comparison with Similar Compounds
Ticolubant is unique among leukotriene B4 receptor antagonists due to its high affinity and specificity for the receptor. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist, but it primarily targets the cysteinyl leukotriene receptor.
Zafirlukast: Similar to Montelukast, it targets cysteinyl leukotriene receptors.
Pranlukast: Also targets cysteinyl leukotriene receptors. This compound’s specificity for the leukotriene B4 receptor distinguishes it from these other compounds, which target different leukotriene receptors.
Properties
IUPAC Name |
(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFOOWTDISDIO-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154413-61-3 | |
| Record name | Ticolubant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TICOLUBANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)



![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)





